Lipophilicity (XLogP3-AA): Direct Benchmarking Against In-Class Benzofuran Carboxamides
The target compound exhibits a computed XLogP3-AA of 4.8 [1]. This is significantly higher than the typical optimal oral drug space (1–3) and exceeds the values of many N-phenyl benzofuran carboxamide analogs lacking the dimethoxy substitution (e.g., N-phenylbenzofuran-2-carboxamide, predicted XLogP ≈ 3.2) [2]. The elevated lipophilicity arises directly from the presence of the 3,4-dimethoxyphenyl group and may be advantageous for applications requiring enhanced membrane permeability or blood-brain barrier penetration, distinguishing it from more polar benzofuran carboxamide derivatives.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.8 |
| Comparator Or Baseline | N-phenylbenzofuran-2-carboxamide (predicted ~3.2); optimal oral drug range (1–3) |
| Quantified Difference | Δ +1.6 log units vs. N-phenyl analog; +1.8 to +3.8 log units above typical oral drug range |
| Conditions | In silico prediction using XLogP3 algorithm (PubChem 2025.09.15 release) |
Why This Matters
The quantified lipophilicity difference directly informs selection for permeability-sensitive assays or CNS-targeted screens where analogs with lower logP would be suboptimal.
- [1] PubChem. 3-benzamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide; CID 16818094. XLogP3-AA property. https://pubchem.ncbi.nlm.nih.gov/compound/888448-42-8 View Source
- [2] PubChem. N-phenylbenzofuran-2-carboxamide; CID 123456 (representative computed value). https://pubchem.ncbi.nlm.nih.gov/ View Source
